molecular formula C18H22BrNO2 B13729611 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide CAS No. 31756-15-7

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide

Cat. No.: B13729611
CAS No.: 31756-15-7
M. Wt: 364.3 g/mol
InChI Key: NHMWEBZBZYZFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry . The compound is characterized by the presence of benzyl and dimethoxy groups attached to the tetrahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core via cyclization.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce the corresponding amine .

Mechanism of Action

The mechanism of action of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as catechol-O-methyltransferase, thereby modulating neurotransmitter levels in the brain . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

CAS No.

31756-15-7

Molecular Formula

C18H22BrNO2

Molecular Weight

364.3 g/mol

IUPAC Name

2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H21NO2.BrH/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2;/h3-7,10-11H,8-9,12-13H2,1-2H3;1H

InChI Key

NHMWEBZBZYZFHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C[NH+](CCC2=C1)CC3=CC=CC=C3)OC.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.